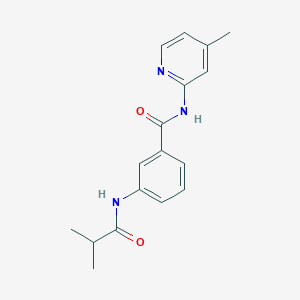
3-(2-METHYLPROPANAMIDO)-N-(4-METHYLPYRIDIN-2-YL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-METHYLPROPANAMIDO)-N-(4-METHYLPYRIDIN-2-YL)BENZAMIDE is a chemical compound with a complex structure that includes an isobutyrylamino group and a pyridinyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYLPROPANAMIDO)-N-(4-METHYLPYRIDIN-2-YL)BENZAMIDE typically involves the reaction of 4-methyl-2-pyridinylamine with isobutyryl chloride to form the isobutyrylamino intermediate. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-METHYLPROPANAMIDO)-N-(4-METHYLPYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide and pyridinyl groups.
Reduction: Reduced forms of the isobutyrylamino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-METHYLPROPANAMIDO)-N-(4-METHYLPYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-METHYLPROPANAMIDO)-N-(4-METHYLPYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-2-pyridinylamine: A precursor in the synthesis of the compound.
Benzamide: Shares the benzamide core structure.
Isobutyryl chloride: Used in the initial synthesis step.
Uniqueness
3-(2-METHYLPROPANAMIDO)-N-(4-METHYLPYRIDIN-2-YL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H19N3O2 |
|---|---|
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
3-(2-methylpropanoylamino)-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C17H19N3O2/c1-11(2)16(21)19-14-6-4-5-13(10-14)17(22)20-15-9-12(3)7-8-18-15/h4-11H,1-3H3,(H,19,21)(H,18,20,22) |
Clave InChI |
AUPGZNACTRLFFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C |
SMILES canónico |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![allyl 3-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B261962.png)
![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)
![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)

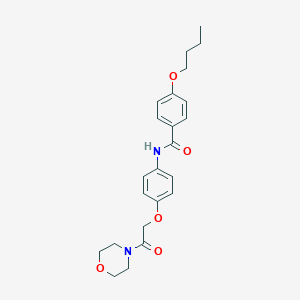
![N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(2-METHYLPHENOXY)ACETAMIDE](/img/structure/B262028.png)
![N-[(Z)-[4-[(2-cyanophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B262030.png)
![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)
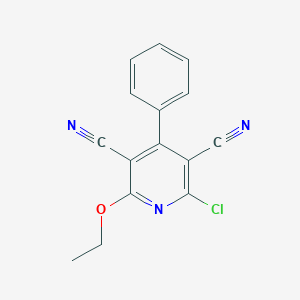
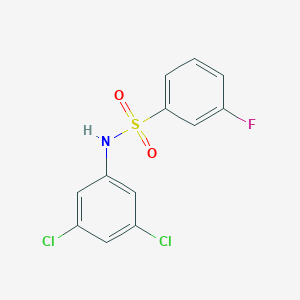

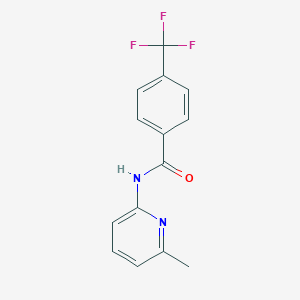
![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
